Gibepyrone A

描述

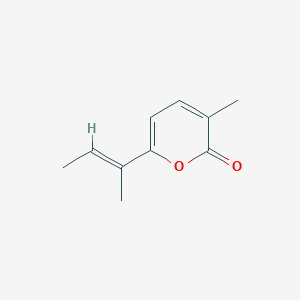

Structure

3D Structure

属性

分子式 |

C10H12O2 |

|---|---|

分子量 |

164.2 g/mol |

IUPAC 名称 |

6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one |

InChI |

InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4+ |

InChI 键 |

FEEGMVBAILJAQO-QPJJXVBHSA-N |

SMILES |

CC=C(C)C1=CC=C(C(=O)O1)C |

手性 SMILES |

C/C=C(\C)/C1=CC=C(C(=O)O1)C |

规范 SMILES |

CC=C(C)C1=CC=C(C(=O)O1)C |

产品来源 |

United States |

Occurrence and Ecological Role of Gibepyrone a

Biosynthetic Pathway Elucidation of Gibepyrone a

Polyketide Origin Confirmation through Isotopic Labeling Studies

Initial investigations into the biosynthesis of gibepyrone A utilized feeding experiments with isotopically labeled precursors to determine the nature of its carbon backbone. These studies provided clear evidence supporting a polyketide origin for this compound. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgresearchgate.netscience.govnih.gov

Exclusion of Terpenoid Pathway

Despite the structural resemblance of this compound to some monoterpenoids, feeding experiments specifically ruled out a terpenoid biosynthetic pathway. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgresearchgate.netscience.govnih.gov For instance, a feeding experiment using [methyl-²H₃]mevalonolactone, a precursor in the terpenoid pathway, showed no detectable incorporation of labeling into this compound. nih.gov This finding strongly contradicted a terpenoid origin for the compound. nih.gov

Precursor Incorporation and Carbon Backbone Assembly

Further isotopic labeling experiments provided insights into the specific building blocks incorporated into the this compound structure. The carbon backbone assembly was investigated using precursors like [1,2-¹³C₂]acetate and [methyl-¹³C]methionine. semanticscholar.orgnih.gov These studies indicated the incorporation of acetate-derived C₂ units and methionine-derived C₁ units, consistent with a polyketide biosynthesis involving methylation. semanticscholar.orgnih.govelifesciences.org Specifically, feeding of [methyl-¹³C]methionine resulted in the incorporation of up to two C₁ units with high efficiency, as indicated by a 2-mass unit shift of the molecular ion of this compound. nih.gov The proposed formation of the carbon backbone involves four acetate-derived C₂ building blocks and two S-adenosyl-L-methionine (SAM)-derived C₁ units. nih.gov

| Isotopic Labeling Experiment | Precursor Used | Observed Incorporation into this compound | Conclusion | Source |

|---|---|---|---|---|

| Terpenoid Pathway Exclusion | [methyl-²H₃]mevalonolactone | No detectable incorporation | Terpenoid pathway excluded | nih.gov |

| Polyketide Origin/Methylation Study | [methyl-¹³C]methionine | Incorporation of up to two C₁ units | Polyketide origin, involvement of methylation | nih.gov |

| Polyketide Origin Study | [1,2-¹³C₂]acetate | Evidence for incorporation of C₂ units | Supports polyketide origin | semanticscholar.org |

Identification and Characterization of the Core Biosynthetic Enzyme

The polyketide nature of this compound suggested the involvement of a polyketide synthase (PKS). Genetic and enzymatic studies were subsequently performed to identify the specific enzyme responsible for its biosynthesis. semanticscholar.orgnih.gov

Polyketide Synthase PKS13 (Gpy1)

Targeted gene deletion studies in F. fujikuroi were crucial in identifying the core biosynthetic enzyme. Deletion of the gene encoding polyketide synthase PKS13 (FFUJ_12020), designated as Gpy1, resulted in the complete loss of this compound biosynthesis. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov This finding unequivocally demonstrated that PKS13 (Gpy1) is responsible for the synthesis of this compound. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov this compound production was shown to be dependent on the presence of Gpy1. researchgate.net

Functional Domains and Catalytic Activities (e.g., C-Methyltransferase)

Gibepyrone Biosynthetic Gene Cluster (BGC) Analysis

The gene encoding Gpy1 is part of a small biosynthetic gene cluster (BGC) in F. fujikuroi that is responsible for gibepyrone biosynthesis. nih.govsemanticscholar.orgscience.govnih.gov In addition to GPY1, this cluster includes GPY2, which encodes an ATP-binding cassette (ABC) transporter. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov While Gpy2 was initially thought to be involved in the efflux of this compound, evidence suggests it has only a minor impact on export but plays a role in gene regulation by repressing GPY1 expression. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov Consequently, deletion of GPY2 leads to upregulation of GPY1 and enhanced this compound production. nih.govebi.ac.ukresearchgate.netscience.govnih.gov Analysis of the gibepyrone BGC also revealed regulatory elements. Expression of GPY genes is strictly repressed by members of the fungus-specific velvet complex (Vel1, Vel2, and Lae1), while Sge1, a major regulator of secondary metabolism in F. fujikuroi, positively affects gibepyrone biosynthesis. nih.govebi.ac.ukresearchgate.netscience.govnih.gov Bioinformatic analysis has shown that GPY1 orthologs are conserved among members of the F. fujikuroi species complex and are also found in other Fusarium species, suggesting a wider distribution of the potential to produce this compound or related compounds within the genus. nih.gov

| Gene | Encoded Protein | Proposed Function in Gibepyrone Biosynthesis | Source |

|---|---|---|---|

| GPY1 | Polyketide Synthase 13 | Core enzyme responsible for this compound synthesis | nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov |

| GPY2 | ABC Transporter | Minor impact on efflux; represses GPY1 expression | nih.govebi.ac.ukresearchgate.netsemanticscholar.orgscience.govnih.gov |

Genomic Organization of GPY1 and GPY2

The gibepyrone biosynthetic gene cluster in F. fujikuroi includes the polyketide synthase (PKS)-encoding gene GPY1 and an ATP-binding cassette (ABC) transporter-encoding gene, GPY2. semanticscholar.org GPY1 is considered the core gene responsible for the biosynthesis of gibepyrones, particularly this compound. nih.govmdpi.com Genomic analyses have shown the widespread presence of GPY1 homologues among pathogenic Fusarium species, with high sequence identity and conserved domain composition. nih.govmdpi.com

Role of ATP-Binding Cassette (ABC) Transporter Gpy2

The ABC transporter Gpy2 is encoded within the gibepyrone gene cluster alongside Gpy1. nih.govebi.ac.ukresearchgate.netsemanticscholar.org While initially thought to be involved in the efflux of this compound out of the cell, studies have shown that Gpy2 has only a minor impact on this process. nih.govebi.ac.ukresearchgate.netsemanticscholar.org Instead, evidence suggests that Gpy2 plays a role in gene regulation by repressing the expression of the key PKS-encoding gene, GPY1. nih.govebi.ac.ukresearchgate.netsemanticscholar.orgstring-db.org Deletion of the gpy2 gene resulted in enhanced levels of both extracellular and intracellular this compound, consistent with the upregulation of GPY1 expression in Δgpy2 mutants. nih.govebi.ac.ukresearchgate.netsemanticscholar.org This indicates that Gpy2's regulatory effect on GPY1 occurs at the transcriptional level. researchgate.net

Enzymatic and Non-Enzymatic Derivatization Pathways

This compound serves as a precursor for the formation of several oxidized derivatives, including gibepyrones B, D, E, and F. nih.govebi.ac.ukresearchgate.netresearchgate.net The formation of these derivatives proceeds through both enzymatic and non-enzymatic pathways. nih.govebi.ac.ukresearchgate.netresearchgate.net

Cytochrome P450 Monooxygenase Involvement in Gibepyrone B and D Formation

Gibepyrones B and D are derived from this compound through oxidative activity. ebi.ac.ukmdpi.com This process is catalyzed by cytochrome P450 monooxygenases. nih.govebi.ac.ukresearchgate.netresearchgate.netmdpi.com These P450 enzymes are described as cluster-independent, meaning they are not encoded within the core gibepyrone biosynthetic gene cluster containing GPY1 and GPY2. nih.govebi.ac.ukresearchgate.netresearchgate.netmdpi.com The enzymatic conversion of this compound to gibepyrones B and D is hypothesized to potentially serve as a detoxification mechanism for the fungus, as this compound can have a moderately toxic effect on the producing organism. ebi.ac.ukmdpi.com

Spontaneous Formation of Gibepyrones E and F

In contrast to the enzymatic formation of gibepyrones B and D, the formation of gibepyrones E and F from this compound occurs through a spontaneous process. nih.govebi.ac.ukresearchgate.netresearchgate.netscience.gov This conversion is independent of enzymatic activity. nih.govebi.ac.ukresearchgate.netresearchgate.netscience.gov

Regulation of Gibepyrone a Biosynthesis

Transcriptional and Genetic Control Mechanisms

Transcriptional and genetic factors play a significant role in modulating the expression of genes involved in gibepyrone A production, particularly the key enzyme-encoding gene GPY1. nih.govnih.govresearchgate.net

Influence of the Velvet Complex (Vel1, Vel2, Lae1)

The fungus-specific velvet complex, composed of proteins Vel1, Vel2, and Lae1, acts as a strict repressor of GPY gene expression, including GPY1. ebi.ac.uknih.govnih.govresearchgate.netresearchgate.netscience.govnih.gov These proteins are known global regulators of secondary metabolism in fungi and are influenced by environmental cues such as light. researchgate.net Deletion of the lae1 gene in F. fujikuroi has been shown to upregulate the expression of the gibepyrone biosynthetic gene cluster (BGC) and increase the production of gibepyrones A, B, C, D, E, and F. nih.govmdpi.comresearchgate.net Similarly, deletion of the vel1 and vel2 genes also leads to increased expression of the gibepyrone BGC and enhanced production of gibepyrones. researchgate.net

Role of Sge1 as a Positive Regulator

In contrast to the repressive effect of the velvet complex, Sge1 functions as a positive regulator of gibepyrone biosynthesis in F. fujikuroi. ebi.ac.uknih.govnih.govresearchgate.netresearchgate.netscience.govnih.gov Sge1 is recognized as a major regulator of secondary metabolism in this fungal species. ebi.ac.uknih.govnih.govresearchgate.netscience.gov

Intracellular Regulatory Feedback Loops (e.g., Gpy2 repression of GPY1)

An intracellular regulatory feedback loop involves the ATP-binding cassette (ABC) transporter Gpy2, which is encoded within the gibepyrone gene cluster alongside GPY1. ebi.ac.uknih.govresearchgate.netscience.govdntb.gov.ua While Gpy2 has a minor impact on the efflux of this compound from the cell, evidence indicates its involvement in gene regulation through the repression of GPY1 gene expression. ebi.ac.uknih.govresearchgate.netscience.gov Consequently, GPY1 expression is upregulated and this compound production is enhanced both extra- and intracellularly in Δgpy2 mutants. ebi.ac.uknih.govresearchgate.netscience.gov

Comparative Analysis of Biosynthetic Gene Clusters Across Fungal Species

Comparative analysis of biosynthetic gene clusters (BGCs) across different fungal species has revealed insights into the distribution and evolution of gibepyrone biosynthesis. The GPY1 gene, encoding the core polyketide synthase, is conserved among members of the F. fujikuroi species complex and has also been found in other related species such as F. oxysporum and members of the F. solani species complex. nih.gov This widespread presence of GPY1 orthologs suggests that gibepyrone biosynthesis potential exists throughout the Fusarium genus. nih.gov In Fusarium graminearum, the ortholog of GPY1 is PKS8, which is a stand-alone gene not located within a cluster with a transporter like GPY2. mdpi.com

Strategies for Enhanced Production in Fungal Systems

Strategies for enhancing this compound production in fungal systems often involve manipulating the identified regulatory pathways. Given the repressive roles of the velvet complex and Gpy2, genetic modifications such as the deletion of genes encoding components of the velvet complex (vel1, vel2, lae1) or the ABC transporter GPY2 can lead to increased this compound yields. ebi.ac.ukresearchgate.netscience.govnih.govresearchgate.net Furthermore, approaches aimed at positively influencing the activity or expression of Sge1 could also serve as a strategy for enhanced production. ebi.ac.ukresearchgate.netscience.gov

Here is a summary of the regulatory influences on this compound biosynthesis:

| Regulator/Complex | Genes Involved | Effect on GPY Gene Expression | Effect on this compound Production |

| Velvet Complex | Vel1, Vel2, Lae1 | Repression | Decrease |

| Sge1 | Sge1 | Positive Regulation | Increase |

| Gpy2 | GPY2 | Repression of GPY1 | Increase (in Δgpy2 mutants) |

Table 1: Summary of Regulatory Influences on this compound Biosynthesis in Fusarium fujikuroi.

Chemical Synthesis and Derivatization Strategies

Early Synthetic Approaches to Gibepyrone A

Early studies on this compound included its chemical synthesis for unambiguous identification and use as a standard. nih.gov One known procedure for synthesizing this compound involved treating tigloyl chloride with triethyl amine in dichloromethane. nih.gov This reaction also yielded its isomer, 6-(but-3-en-2-yl)-3-methyl-2H-pyran-2-one. nih.gov

Feeding experiments with isotopically labeled precursors supported a polyketide origin for this compound, ruling out a terpenoid pathway. nih.gov Targeted gene deletion studies later verified that the F. fujikuroi polyketide synthase PKS13, known as Gpy1, is responsible for this compound biosynthesis. ebi.ac.uk

Synthetic Methodologies for Alpha-Pyrone Scaffold Construction

The α-pyrone moiety is a common structural feature in numerous biologically active metabolites and serves as a valuable building block in synthetic chemistry. beilstein-journals.orgorganic-chemistry.orgresearchgate.net Various methodologies have been developed for the construction of the α-pyrone ring. These approaches often involve cyclization reactions and condensation of different molecular fragments. beilstein-journals.orgnih.gov

Exploration of Cross-Coupling Reactions

Cross-coupling reactions, particularly palladium-catalyzed methods, have been explored for the synthesis of substituted α-pyrones. For instance, palladium-catalyzed coupling reactions have been used to synthesize 4-alkynyl- and 4-alkenyl-6-methyl-2-pyrones. nih.gov The Sonogashira cross-coupling reaction of 4-bromo-6-methyl-2-pyrone with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide has been reported to yield 4-alkynyl-6-methyl-2-pyrones. nih.gov Suzuki-Miyaura coupling reactions have also been applied to the synthesis of substituted 2-pyrones, with regioselectivity influenced by reaction conditions such as solvent polarity and the presence of copper(I). nih.gov While cross-coupling strategies, such as Suzuki coupling, have been considered for appending the pyrone to complex skeletons, challenges have been encountered with specific bromo-pyrone coupling partners. blogspot.com Gold(I)-catalyzed coupling reactions involving terminal alkynes and propiolic acids have also been shown to yield α-pyrone skeletons. organic-chemistry.orgacs.org

Lithiation Chemistry and Vinyl Ether Synthesis Approaches

Lithiation chemistry has been utilized in the synthesis of α-pyrones. For example, a one-pot synthesis of substituted α-pyrones from cyclobutenediones and lithiated O-silyl cyanohydrins has been reported. acs.org Lithiation followed by alkylation has also been employed in the synthesis of alkylated 2-pyrones, starting from 4-hydroxy-6-methyl-2-pyrone. beilstein-journals.org The exploration of lithiation chemistry of 6-alkyl-2-pyrones is an area of investigation for developing synthetic routes to complex pyrone-containing molecules. core.ac.uk Vinyl ether synthesis involving the 2-pyrone motif with a suitable handle for further manipulations is also an objective in synthetic studies towards certain pyrone natural products. core.ac.uk

Convergent Synthesis Design for Pyrone Moieties

Convergent synthesis approaches aim to rapidly assemble core structures and install side-chains modularly. nih.gov For pyrone diterpenes, a convergent strategy to assemble the decalin core and append peripheral substituents has been presented, utilizing radical-based chemistry. nih.govacs.org Convergent synthesis has also been described for the preparation of aryl- and alkyl-disubstituted γ-pyrones from β-ketoacids via a decarboxylative auto-condensation. nih.govnih.govresearchgate.net This approach offers an attractive route to constructing these heterocycles from readily available starting materials. nih.gov

Stereochemical Control in Synthesis

Stereochemical control is a critical aspect in the synthesis of complex natural products containing the α-pyrone moiety, as these molecules often possess multiple stereocenters. nih.govacs.orgnih.govnih.gov Stereoselective synthetic approaches have been developed for various pyrone-containing compounds. For instance, the stereoselective total synthesis of certain α-pyrone derivatives has been accomplished using key reactions such as Sharpless kinetic resolution and olefin cross-metathesis. researchgate.net Chemoenzymatic asymmetric synthesis employing lipase-catalyzed acylation and chiral reagent-directed diastereoselective allylation has also been developed to incorporate stereogenic centers in dihydro-α-pyrones. researchgate.net Iterative asymmetric allylations and ring-closing metathesis have been effectively performed for the stereoselective total synthesis of other dihydro-α-pyrones. researchgate.net Stereoselective reduction of carbonyl groups and stereoselective epoxidation of enol ethers are also strategies employed to introduce specific stereocenters in the synthesis of molecules with pyrone rings. researchgate.net

Preparation of this compound Derivatives and Analogues for Research

This compound derivatives, such as gibepyrones B, C, D, E, and F, have been isolated alongside this compound from Fusarium fujikuroi. nih.gov These derivatives are formed through enzymatic and non-enzymatic processes. nih.gov Gibepyrones B and D are produced from this compound by cluster-independent P450 monooxygenases, potentially as a detoxification mechanism for the fungus. nih.govresearchgate.net In contrast, the formation of gibepyrones E and F from this compound occurs spontaneously, independent of enzymatic activity. nih.govresearchgate.net

Chemical synthesis has been employed to prepare this compound derivatives for use as standards in research. nih.gov For example, gibepyrone E has been synthesized via epoxidation of this compound using meta-chloroperbenzoic acid. nih.gov Gibepyrone B has been synthesized via acidic rearrangement of a tertiary allylic hydroxy function, while gibepyrone C has been prepared via oxidative rearrangement. nih.gov

The synthesis of analogues of natural products containing the α-pyrone scaffold is important for medicinal chemistry explorations and structure-activity relationship investigations. acs.orgresearchgate.net Synthetic methodologies for α-pyrone construction allow for the incorporation of diverse substituents, enabling the preparation of a variety of α-pyrone derivatives and analogues for biological studies. acs.orgorganic-chemistry.org

Biological Activities and Structure Activity Relationships

Antimicrobial Activity Studies

Gibepyrone A has been shown to possess moderate antimicrobial activity against specific Gram-positive bacteria and yeasts. nih.govresearchgate.netresearchgate.net

Effects on Gram-Positive Bacteria (Bacillus subtilis, Staphylococcus aureus)

Studies have demonstrated that this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.netresearchgate.netresearchgate.net The minimal inhibitory concentration (MIC) for this compound against these bacteria has been reported to be in the range of 100–200 μg/ml. nih.govresearchgate.net

Effects on Yeasts (Saccharomyces cerevisiae, Candida albicans)

This compound also shows moderate antimicrobial activity against yeasts such as Saccharomyces cerevisiae and Candida albicans. nih.govresearchgate.netresearchgate.netresearchgate.net Similar to its effects on Gram-positive bacteria, the MIC of this compound against these yeast species is reported to be between 100 and 200 μg/ml. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimal Inhibitory Concentration (MIC) |

| Bacillus subtilis | Gram-Positive Bacteria | 100–200 μg/ml |

| Staphylococcus aureus | Gram-Positive Bacteria | 100–200 μg/ml |

| Saccharomyces cerevisiae | Yeast | 100–200 μg/ml |

| Candida albicans | Yeast | 100–200 μg/ml |

Antagonistic Effects Against Plant-Parasitic Nematodes (Meloidogyne incognita)

Gibepyrones, including derivatives like gibepyrone D, have been identified as potent nematode-antagonistic compounds. researchgate.netresearchgate.net Specifically, gibepyrone D, a derivative of this compound, produced by fungal endophytes such as Fusarium oxysporum, has shown high antagonistic effects against the root-knot nematode Meloidogyne incognita. researchgate.netcore.ac.ukresearchgate.net Research indicates that compounds like gibepyrone D can induce vacuole-like structures in M. incognita juveniles. researchgate.net While the direct activity of this compound against Meloidogyne incognita is implied by the activity of its derivatives, specific data for this compound itself in the searched results regarding M. incognita antagonism is less detailed compared to its derivatives like gibepyrone D.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity. researchgate.netmdpi.commdpi.comnih.gov While detailed SAR studies specifically focused only on this compound derivatives are not extensively detailed in the provided search results, the principle of SAR has been applied to related pyrone compounds and gibepyrone derivatives in general. researchgate.netmdpi.com

Correlating Structural Modifications with Biological Response

The biological activity of this compound and its derivatives is linked to their 2H-pyran-2-one structure. researchgate.netebi.ac.uk Modifications to this core structure or attached functional groups can alter their activity. For instance, gibepyrones B and D are oxidation products of this compound and are produced by the fungus, potentially as a detoxification mechanism due to this compound's toxicity to the producing organism itself. nih.govresearchgate.netsemanticscholar.org This suggests that oxidation affects the biological properties.

While specific detailed data tables correlating precise structural changes in this compound derivatives with quantitative changes in antimicrobial or nematicidal activity were not prominently found within the search results, the general concept of SAR for pyrone derivatives indicates that modifications in the pyrone ring, aliphatic chains, or the addition of groups can impact biological responses. researchgate.netmdpi.commdpi.com Studies on related pyrone compounds, such as fusapyrone (B118556) derivatives, have shown that chemical modifications in the glycosyl residue, the 2-pyrone ring, and the aliphatic chain influence antifungal activity. researchgate.net This underscores the importance of these structural elements for biological function in this class of compounds.

Prospective Research Avenues and Applications

Biotechnological Strategies for Modulating Gibepyrone A Production

Modulating the production of secondary metabolites like this compound in fungi can involve biotechnological strategies such as genetic engineering of fungal strains and pathway engineering for novel derivatives. mdpi.comresearchgate.net

Genetic Engineering of Fungal Strains

Genetic engineering techniques are being applied to fungal strains, particularly Fusarium fujikuroi, to understand and manipulate this compound biosynthesis. Targeted gene deletion studies have confirmed that the polyketide synthase PKS13, also known as Gpy1, is essential for this compound biosynthesis in F. fujikuroi. ebi.ac.uknih.govnih.gov Another gene in the cluster, GPY2, encoding an ATP-binding cassette transporter, appears to have a minor role in this compound efflux but is involved in regulating GPY1 gene expression. ebi.ac.uknih.govnih.gov Deletion of gpy2 has been shown to upregulate GPY1 expression and enhance both extra- and intracellular this compound production in Δgpy2 mutants. ebi.ac.uknih.govnih.gov

Furthermore, the expression of GPY genes is negatively regulated by members of the fungus-specific velvet complex, including Vel1, Vel2, and Lae1. ebi.ac.uknih.govnih.govmdpi.comresearchgate.net Conversely, Sge1, a key regulator of secondary metabolism in F. fujikuroi, positively influences gibepyrone biosynthesis. ebi.ac.uknih.govnih.govresearchgate.net Deletion of the lae1 gene in F. fujikuroi has been shown to upregulate the expression of the gibepyrone biosynthetic gene cluster and increase the production of gibepyrones A, B, C, D, E, and F. mdpi.comresearchgate.netresearchgate.net Similarly, deletion of the vel1 gene in F. fujikuroi also led to the upregulation of the gibepyrone BGC expression and increased production of gibepyrones A-F. researchgate.netresearchgate.net

Genetic tools, including CRISPR-Cas9 systems adapted for filamentous fungi, are facilitating targeted mutagenesis and genetic manipulation in fungal species, which can accelerate the exploration and industrial exploitation of fungal biology, including secondary metabolite production. plos.org

Pathway Engineering for Novel Derivatives

This compound serves as the entry compound for the formation of oxidized derivatives, including gibepyrones B-F. ebi.ac.ukresearchgate.netnih.gov Gibepyrones B and D are produced from this compound through the action of cluster-independent P450 monooxygenases. ebi.ac.uknih.govnih.govresearchgate.netresearchgate.net In contrast, gibepyrones E and F are formed spontaneously from this compound without enzymatic activity. ebi.ac.uknih.govnih.govresearchgate.net

Research suggests that pathway engineering could be used to generate novel gibepyrone derivatives. Overexpression of PKS8 in Fusarium graminearum resulted in a series of compounds, with gibepyrone D and prolipyrone B identified as likely end-products. researchgate.netresearchgate.net This indicates that manipulating the biosynthetic pathway enzymes can lead to the production of different oxidized forms. Biosynthetic paths of pyrones are actively being developed and used as biotechnological approaches for constructing natural and unnatural polysubstituted 4-hydroxy-2-pyrones. mdpi.comdntb.gov.ua The potential of enzymes like chain interconnecting ketosynthases in combinatorial biosynthesis is being further evaluated. beilstein-journals.org

This compound as a Lead Structure for Agrochemical Development (e.g., Nematicides)

Gibepyrones have been identified as potent nematode-antagonistic compounds. researchgate.netresearchgate.net This activity highlights the potential of this compound and its derivatives as lead structures for the development of new agrochemicals, specifically nematicides. Nematicides are a type of biocide used in agriculture to control plant-parasitic nematodes, which are harmful to crops. wikipedia.orgffhdj.comajol.info The development of useful nematicides, including those originating from natural products, is an ongoing area of research. nih.gov The nematode-antagonistic properties of gibepyrones suggest they could contribute to the development of more environmentally friendly alternatives to traditional synthetic nematicides.

Development of this compound and Its Analogues as Research Tools

The biological activities of this compound and its derivatives, such as antibacterial and antifungal effects, albeit sometimes low, make them of interest as potential research tools. ebi.ac.ukbeilstein-journals.org Understanding the molecular mechanisms of their interactions with various organisms could provide insights into biological processes and serve as a basis for developing new probes or inhibitors for biological studies. The synthesis of pyrones, including this compound analogues, could yield a library of compounds with varied structures and activities for use in biological assays and target identification.

Future Directions in Synthetic Methodology Development for Pyrones

This compound belongs to the class of 2-pyranones. nih.govebi.ac.uk Advances in synthetic organic chemistry, particularly in the development of efficient and selective methods for synthesizing pyrones, are crucial for making these compounds and their analogues more accessible for research and potential applications. mdpi.comdntb.gov.uaontosight.ai Novel chemical methods for de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene (B1206846) transformations are providing straightforward access to 4-hydroxy-2-pyrones, which are structurally related to this compound. mdpi.comdntb.gov.ua Future directions in pyrone synthesis may focus on developing more sustainable and efficient routes, potentially utilizing biorenewable resources. mdpi.comuni-regensburg.de

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level

While this compound is known to have antibacterial, antifungal, and nematicidal activities, the in-depth molecular mechanisms underlying these biological interactions are not fully elucidated. Future research directions include detailed studies to identify the specific protein targets or biological pathways affected by this compound in bacteria, fungi, and nematodes. Such studies could involve techniques like proteomics, metabolomics, and advanced microscopy to understand the cellular and molecular responses to this compound exposure. Elucidating these mechanisms is crucial for the rational design of more potent and selective analogues and for assessing the potential ecological impact of this compound.

Conclusion and Outlook on Gibepyrone a Research

Summary of Current Understanding

Current understanding establishes Gibepyrone A as a polyketide natural product synthesized by specific fungal species, notably Fusarium fujikuroi. nih.govnih.govnih.gov Its biosynthesis is governed by a dedicated gene cluster containing a polyketide synthase (Gpy1) and an ABC transporter (Gpy2), with complex regulation involving global secondary metabolism regulators. nih.govnih.govresearchgate.net The compound exhibits moderate antimicrobial activities against a range of bacteria and yeasts. nih.govntnu.noresearchgate.net Furthermore, this compound serves as a precursor for a series of oxidized gibepyrones, some of which are formed enzymatically as potential detoxification products, while others arise spontaneously. nih.govresearchgate.netresearchgate.netsemanticscholar.org

Unresolved Questions and Challenges in this compound Research

Despite advances in understanding this compound's biosynthesis and initial bioactivities, several questions and challenges remain. The precise regulatory mechanisms involving the ABC transporter Gpy2 and its role in gene expression require further elucidation. researchgate.netsemanticscholar.org While moderate antimicrobial activity has been observed, a comprehensive understanding of the spectrum of its biological activities and underlying mechanisms is needed. nih.govresearchgate.net The potential toxicity of this compound to producing fungi and other organisms warrants further investigation. researchgate.netsemanticscholar.org Challenges also exist in the efficient and scalable synthesis of this compound and its derivatives for more extensive biological evaluation. ntnu.no Previous synthetic strategies have encountered difficulties, highlighting the need for optimized approaches. ntnu.no The full distribution of this compound and its derivatives across different fungal and potentially other organisms, beyond those already identified, could reveal new sources and ecological roles. nih.govresearchgate.net

常见问题

Q. What are the key structural and spectroscopic characteristics of Gibepyrone A, and how are they validated experimentally?

this compound (C₁₀H₁₂O₂) is characterized by its α-pyrone core, a conjugated lactone ring system, and a methyl-substituted side chain. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify carbonyl and lactone functionalities . X-ray crystallography may further resolve stereochemical ambiguities, though this requires high-purity crystalline samples .

Q. How is this compound biosynthesized in Gibberella fujikuroi, and what experimental approaches elucidate its pathway?

The compound is hypothesized to derive from polyketide synthase (PKS) pathways due to its α-pyrone scaffold. Isotopic labeling (e.g., ¹³C-acetate feeding) can trace carbon incorporation, while gene knockout studies in G. fujikuroi may identify PKS-encoding genes. Comparative metabolomics of wild-type vs. mutant fungal strains can confirm pathway dependencies .

Q. What are the standard protocols for isolating this compound from fungal cultures?

Isolation involves solvent extraction (e.g., ethyl acetate or methanol) of fungal mycelia or culture broth, followed by chromatographic separation (silica gel, HPLC). Purity is assessed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Discrepancies in bioactivity (e.g., antimicrobial or cytotoxic effects) often arise from variations in fungal strain specificity, culture conditions, or compound purity. Researchers should:

- Standardize fungal growth media (e.g., Czapek-Dox vs. rice-based substrates) to control secondary metabolite production .

- Use orthogonal assays (e.g., broth microdilution for antimicrobial activity, MTT assays for cytotoxicity) to cross-validate results .

- Report purity metrics (e.g., HPLC peak area ≥95%) to rule out co-eluting contaminants .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties and reactivity?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict reaction sites. Molecular docking studies may explore interactions with biological targets (e.g., enzymes), though force field parameterization for α-pyrones requires careful validation. Software tools like Gaussian or AutoDock are commonly used .

Q. How can the stereochemical configuration of this compound’s side chain be determined experimentally?

Nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities between protons to infer stereochemistry. Alternatively, chiral derivatization (e.g., Mosher’s esters) followed by HPLC separation resolves enantiomeric configurations .

Q. What are the challenges in scaling up this compound synthesis for structure-activity relationship (SAR) studies?

Challenges include low fungal yields and instability during purification. Solutions:

- Optimize fermentation conditions (pH, aeration) to enhance titers .

- Employ semi-synthesis: Use a chemically stable intermediate (e.g., the pyrone core) for functionalization .

- Utilize bioreactors with controlled oxygenation to mimic natural fungal metabolism .

Methodological Frameworks for Research Design

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?

- Feasible : Ensure access to fungal strains and analytical instrumentation (e.g., LC-MS).

- Novel : Investigate understudied aspects, such as its role in fungal quorum sensing.

- Ethical : Adhere to biosafety protocols for handling fungal pathogens.

- Relevant : Align with gaps in natural product discovery, such as antibiotic resistance .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

Non-linear regression models (e.g., log-dose vs. response) calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to contextualize biological significance .

Data Reproducibility and Reporting

Q. How to ensure reproducibility in this compound research?

- Document fungal strain origins (e.g., DSMZ or ATCC accession numbers).

- Share raw spectral data (NMR, MS) in supplementary materials.

- Adhere to the Beilstein Journal’s guidelines for experimental detail, including solvent grades and instrument parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。